2-bromobenzyl 4-(benzoylamino)benzoate
Overview
Description
2-bromobenzyl 4-(benzoylamino)benzoate is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromobenzyl group and a benzoylamino group attached to a benzoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 4-(benzoylamino)benzoate typically involves the reaction of 2-bromobenzyl alcohol with 4-(benzoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl 4-(benzoylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and 4-(benzoylamino)benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis involves sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield an amide derivative.
Hydrolysis: The major products are 2-bromobenzyl alcohol and 4-(benzoylamino)benzoic acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromobenzyl 4-(benzoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and esterification reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 4-(benzoylamino)benzoate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the benzoylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorobenzyl 4-(benzoylamino)benzoate
- 2-fluorobenzyl 4-(benzoylamino)benzoate
- 2-iodobenzyl 4-(benzoylamino)benzoate
Uniqueness
2-bromobenzyl 4-(benzoylamino)benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific reactions and applications that other halogenated analogs may not be as effective in.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-benzamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c22-19-9-5-4-8-17(19)14-26-21(25)16-10-12-18(13-11-16)23-20(24)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXRLPICDBKORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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